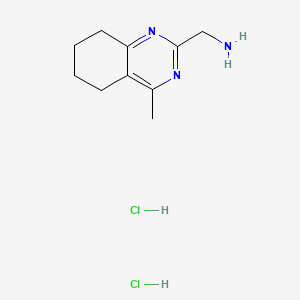

1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;;/h2-6,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFONUWJQSYDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NC(=N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride is a compound derived from the tetrahydroquinazoline scaffold, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C10H14Cl2N2

- Molecular Weight : 235.14 g/mol

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinazoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds based on this scaffold inhibited the proliferation of human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells with IC50 values in the nanomolar range .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HeLa | TIQ-15 | 0.00625 |

| HT-29 | Meta-amsacrine | 0.039 |

This data suggests that this compound may possess similar or enhanced anticancer properties due to its structural analogies.

Antiviral Activity

Tetrahydroquinazoline derivatives have also shown promise as antiviral agents. They are reported to inhibit HIV replication by targeting the CXCR4 chemokine receptor, which plays a crucial role in viral entry into host cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Apoptosis Induction : It promotes programmed cell death in malignant cells through mitochondrial pathways.

- Antiviral Mechanism : By blocking CXCR4 receptors, it prevents HIV from entering T-cells.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity. Selected compounds were evaluated for their effects on HT-29 and A2780 cell lines. The results showed a dose-dependent inhibition of cell growth .

Study 2: Antiviral Properties

Another study focused on the antiviral potential against HIV found that certain tetrahydroquinazoline derivatives effectively inhibited viral replication in vitro. The mechanism was linked to their ability to block the CXCR4 receptor, thus preventing viral entry into host cells .

Comparison with Similar Compounds

[4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine Dihydrochloride

- Molecular Weight : 252.17 g/mol

- Core Heterocycle : Imidazole with a thiophene substituent at position 3.

- Applications : Imidazole-thiophene hybrids are explored for anticancer and antimicrobial activities due to dual heterocyclic pharmacophores.

(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine Dihydrochloride

- Molecular Weight : 238.09 g/mol

- Core Heterocycle : Benzimidazole with a fluorine atom at position 4.

- Key Features: Fluorination increases electronegativity and metabolic stability compared to the non-fluorinated tetrahydroquinazoline system in the target compound .

- Applications : Fluorinated benzimidazoles are prominent in antiviral and antiparasitic drug development.

[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride

- Molecular Weight : 261.59 g/mol (C₁₀H₁₂Cl₃N₃)

- Core Structure : Chlorinated benzene ring fused with an imidazole group.

- Key Features : The chloro substituent and imidazole linkage create a polarizable structure, differing from the saturated quinazoline core in the target compound .

- Applications : Chloro-aromatic compounds are often leveraged in kinase inhibitor design.

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride

- Molecular Weight : 176.64 g/mol

- Core Heterocycle : Oxazole with ethyl and methyl substituents.

- Applications : Oxazole derivatives are utilized in anti-inflammatory and antibacterial agents.

Physicochemical and Pharmacokinetic Comparison

Preparation Methods

Cyclization of Tetrahydroquinazoline Precursors

The most widely reported method involves cyclization reactions using tetrahydroquinazoline intermediates. A common approach begins with the condensation of 4-methyl-5,6,7,8-tetrahydroquinazolin-2-ol and methanamine under controlled conditions. The reaction typically proceeds in ethanol or methanol at 0–5°C, with triethylamine as a base to neutralize HCl byproducts. The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

-

Dissolve 4-methyl-5,6,7,8-tetrahydroquinazolin-2-ol (10 mmol) in anhydrous ethanol.

-

Add methanamine (12 mmol) dropwise at 0°C under nitrogen.

-

Stir for 1.5 hours, then concentrate under reduced pressure.

-

Purify the crude product via column chromatography (hexane/ethyl acetate gradient).

-

Treat with HCl gas in diethyl ether to precipitate the dihydrochloride salt.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study using diarylidencyclohexanones and α-aminoamidines achieved 47–80% yields in 30 minutes at 120°C. This method reduces side reactions and improves regioselectivity.

-

Solvent: Pyridine or DMF

-

Temperature: 100–120°C

-

Time: 20–30 minutes

-

Catalyst: None required

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

NMR :

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclization | 64–72 | 1.5–2 | 95–98 | High |

| Microwave | 47–80 | 0.5 | 90–95 | Moderate |

| Flow Reactor | 80–85 | 4–6 | 98–99 | Industrial |

Critical Challenges and Solutions

Byproduct Formation

Salt Hygroscopicity

Emerging Trends

Q & A

Q. What are the primary synthetic routes for synthesizing 1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride?

Methodological Answer: The compound can be synthesized via cyclization reactions involving substituted tetrahydroquinazoline precursors. For example:

- Step 1: Condensation of 4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine with a methanamine derivative under acidic conditions.

- Step 2: Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol .

- Alternative Route: Use of Mannich base reactions, as seen in structurally similar thiazole derivatives, where dimethylaminomethyl intermediates are functionalized and cyclized .

Key Considerations:

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- HPLC Analysis: Use a Primesep 100 mixed-mode column with isocratic elution (water/acetonitrile/sulfuric acid buffer) and UV detection at 200 nm for retention time consistency .

- Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular weight (e.g., expected [M+H]+ for C₁₀H₁₆Cl₂N₄: 271.18 g/mol) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in D₂O to resolve peaks for the tetrahydroquinazoline core (e.g., δ 2.5–3.5 ppm for methylene groups) .

Validation: Cross-reference spectral data with PubChem or EPA DSSTox entries for accuracy .

Advanced Research Questions

Q. How should researchers resolve contradictions in purity data from different synthetic batches?

Methodological Answer:

- Root Cause Analysis:

- Statistical Validation: Perform triplicate syntheses and apply ANOVA to assess batch-to-batch variability (p < 0.05 threshold) .

Case Study: A study on thiazole analogs found that extending reaction time from 6 to 12 hours increased purity from 85% to 95% by reducing residual chloromethyl intermediates .

Q. What experimental design considerations are critical for stability studies under varying storage conditions?

Methodological Answer:

- Storage Variables: Test temperature (-20°C, 4°C, 25°C), humidity (40–80% RH), and light exposure (UV vs. dark) over 6–12 months .

- Analytical Endpoints:

- Chemical Stability: Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis or oxidation).

- Physical Stability: Assess hygroscopicity by measuring mass changes under high humidity .

- Mitigation Strategies: Use desiccants (silica gel) and amber glass vials for long-term storage .

Example Finding: Related imidazole derivatives showed ≤5% degradation at -20°C but 15–20% loss at 25°C after 12 months, emphasizing cold storage .

Q. How can researchers evaluate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- In Silico Docking: Use tools like AutoDock Vina to model binding to quinazoline-recognizing targets (e.g., dihydrofolate reductase) .

- In Vitro Assays:

Data Interpretation: Compare results with structurally similar compounds (e.g., 4-methylthiazole analogs) to identify structure-activity relationships .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

Methodological Answer:

- Standardized Protocols: Use the shake-flask method in PBS (pH 7.4) or DMSO at 25°C for consistency .

- Controlled Variables: Document ionic strength and counterion effects (e.g., dihydrochloride vs. free base) that influence solubility .

- Cross-Validation: Compare with computational predictions (e.g., LogP via ChemAxon) to identify outliers .

Example: A study on thiazole derivatives found solubility dropped from 15 mg/mL (free base) to 5 mg/mL (dihydrochloride) due to increased crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.